Computationally Predicted cGMP-Dependent Protein Kinase II (cGKII) Inhibition: Activity Landscape Comparison with De-methylated Analogs
A structurally aligned analog, N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine (Compound 51), has been experimentally validated as a PKR inhibitor with dose-dependent intracellular target engagement in primary mouse macrophages [1]. The 4,6-dimethylpyrimidin-2-amine scaffold in the target compound (477890-20-3) is predicted by class-level SAR to confer distinct ATP-binding site interactions compared to non-methylated pyrimidin-2-amines, which lack the steric bulk and altered electron density of the 4,6-dimethyl groups and typically show weaker or no measurable kinase inhibition [2]. While direct experimental IC₅₀ data for 477890-20-3 are not publicly available, computational docking studies on indolyl-pyrimidine libraries indicate that 4,6-dimethyl substitution enhances binding energy scores by approximately 1.5–3.0 kcal/mol relative to unsubstituted pyrimidine analogs within kinase ATP pockets [3].
| Evidence Dimension | Predicted kinase ATP-pocket binding energy enhancement from 4,6-dimethyl substitution |
|---|---|
| Target Compound Data | Predicted enhanced binding (computational; no experimental IC₅₀ available) |
| Comparator Or Baseline | Unsubstituted pyrimidin-2-amine indole conjugates (predicted lower binding energy; no experimental inhibition data at equivalent concentrations) |
| Quantified Difference | Estimated ΔΔG ≈ –1.5 to –3.0 kcal/mol favoring 4,6-dimethyl substitution (class-level computational prediction) |
| Conditions | In silico molecular docking; no direct in vitro confirmatory data for 477890-20-3 |
Why This Matters
The 4,6-dimethylpyrimidine motif is a critical pharmacophoric feature for kinase pocket complementarity; procurement of the non-methylated analog cannot guarantee equivalent target engagement and may result in false-negative screening outcomes.
- [1] Bryk, R. et al. (2011). Identification of new inhibitors of protein kinase R guided by statistical modeling. Bioorganic & Medicinal Chemistry Letters, 21(11), 3325-3330. View Source
- [2] El-Damasy, A.K. et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1906. View Source
- [3] Prabhash, M. et al. (2026). Computational identification of lead compounds against cancer through screening of an indoline-pyrimidine-based library. EBSCO OpenURL. View Source
